Neoheptanoyl chloride

描述

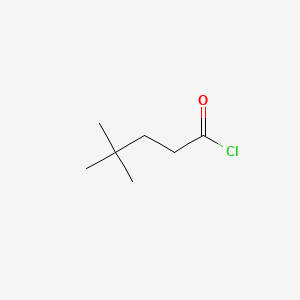

Structure

3D Structure

属性

CAS 编号 |

84788-19-2 |

|---|---|

分子式 |

C7H13ClO |

分子量 |

148.63 g/mol |

IUPAC 名称 |

4,4-dimethylpentanoyl chloride |

InChI |

InChI=1S/C7H13ClO/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3 |

InChI 键 |

JJWZQJJEKFKGNZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CCC(=O)Cl |

规范 SMILES |

CC(C)(C)CCC(=O)Cl |

其他CAS编号 |

84788-19-2 |

Pictograms |

Corrosive |

产品来源 |

United States |

Advanced Synthetic Methodologies for Neoheptanoyl Chloride

Mechanistic Investigations of Carboxylic Acid Chlorination Routes

Thionyl Chloride-Mediated Synthesis Pathways and Reaction Kinetics

Thionyl chloride (SOCl₂) is a widely used reagent for preparing acyl chlorides from carboxylic acids due to its reliability and the convenient nature of its byproducts. masterorganicchemistry.com The reaction produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture, simplifying product purification. masterorganicchemistry.comwikipedia.org

The mechanism of the reaction between a carboxylic acid and thionyl chloride is typically a nucleophilic acyl substitution. The carboxylic acid's oxygen atom attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite intermediate. rxchemicals.comresearchgate.net This intermediate is highly reactive. In the absence of a base, the displaced chloride ion attacks the carbonyl carbon in an SNi (Substitution Nucleophilic, internal) type mechanism, leading to the formation of the acyl chloride and the release of SO₂ and HCl. masterorganicchemistry.comwikipedia.org

Oxalyl Chloride and Phosphorus Reagent-Based Synthesis Mechanisms

Oxalyl Chloride: Oxalyl chloride ((COCl)₂) is another highly effective reagent for synthesizing acyl chlorides, often favored for its mild reaction conditions and high selectivity. chemicalbook.com The reaction is typically performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF). nih.govyoutube.com

The mechanism involves the initial reaction of oxalyl chloride with DMF to form a Vilsmeier-type intermediate, a chloromethylene(dimethyl)ammonium ion. youtube.comwikipedia.org This electrophilic species is the active chlorinating agent. The carboxylic acid's oxygen atom attacks this intermediate, which then decomposes, transferring a chloride ion to the carbonyl carbon. The process regenerates the DMF catalyst and releases gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and HCl, making work-up straightforward. youtube.comwhiterose.ac.uk

Phosphorus Reagents: Phosphorus-based reagents, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are classic agents for this transformation. libretexts.org

Phosphorus(V) chloride (PCl₅): When a carboxylic acid is treated with PCl₅, the products are the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. libretexts.org The mechanism involves the attack of the carboxylic acid on PCl₅, leading to the formation of an intermediate that eliminates HCl and subsequently decomposes to the acyl chloride and POCl₃.

Phosphorus(III) chloride (PCl₃): This reagent also converts carboxylic acids to acyl chlorides, but the stoichiometry is different; one mole of PCl₃ reacts with three moles of the carboxylic acid. The by-product is phosphorous acid (H₃PO₃). libretexts.org

Other Phosphorus Reagents: An alternative method involves the use of triphenylphosphine (B44618) (PPh₃) in combination with a chlorine source like carbon tetrachloride (CCl₄), a process related to the Appel reaction. orgsyn.org The reaction between triphenylphosphine and carbon tetrachloride forms an intermediate phosphonium (B103445) species that acts as the activating agent for the carboxylic acid. orgsyn.org

Comparative Analysis of Reagent Selectivity and Efficiency

The choice between thionyl chloride, oxalyl chloride, and phosphorus reagents depends on the specific requirements of the synthesis, such as substrate sensitivity, desired purity, and scale. Oxalyl chloride is often the reagent of choice for small-scale laboratory preparations due to its mildness and the volatile nature of its byproducts, which simplifies purification. chemicalbook.comwhiterose.ac.uk Thionyl chloride is also highly effective and commonly used, though it can sometimes lead to side reactions with sensitive functional groups. Phosphorus reagents are robust but have the disadvantage of producing non-volatile byproducts (POCl₃ or H₃PO₃) that must be separated from the product, often through fractional distillation. libretexts.org

Table 1: Comparative Analysis of Common Chlorinating Reagents

Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of acyl chlorides. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Catalytic Systems for Enhanced Neoheptanoyl Chloride Formation

The development of advanced catalytic systems offers a promising avenue for improving the synthesis of this compound. While DMF is a well-established catalyst for the oxalyl chloride route, researchers are exploring alternatives to enhance safety and efficiency.

One novel approach involves using a Vilsmeier-Haack (VH) reagent prepared from N,N-dimethylformamide (DMF) and phthaloyl dichloride. scirp.org This method avoids the use of more toxic traditional reagents like phosgene (B1210022) or thionyl chloride for the preparation of the VH reagent itself. scirp.org The resulting VH reagent can then be used to convert carboxylic acids into their corresponding acid chlorides in good yields. scirp.org

Other catalytic systems being explored include the use of solid-supported catalysts and Lewis acids. For instance, metal chlorides like zinc chloride (ZnCl₂) supported on alumina (B75360) have been shown to be effective catalysts for hydrochlorination reactions in the gas phase, a process used for producing compounds like methyl chloride. mdpi.com Such heterogeneous catalysts are attractive because they can be easily separated from the reaction mixture and potentially recycled, reducing waste. Wet cyanuric chloride has also been reported as an efficient catalyst for one-pot syntheses, generating HCl in situ to drive reactions under solvent-free conditions. thepharmajournal.com

Solvent-Free and Environmentally Benign Synthetic Protocols

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose health risks. ijrap.net

A highly sustainable method for synthesizing acid chlorides has been demonstrated using a continuous-flow microreactor system. nih.govresearchgate.net In this setup, near-equimolar amounts of a carboxylic acid and oxalyl chloride are reacted with catalytic DMF under solvent-free conditions. nih.govresearchgate.net The reaction proceeds to nearly full conversion within minutes at room temperature. nih.govresearchgate.net This approach is not only environmentally friendly but also enhances safety, particularly when dealing with unstable acid chlorides, by allowing for on-demand synthesis. researchgate.net

Other solvent-free techniques include mechanochemistry (grindstone chemistry) and microwave-assisted synthesis. ijrap.netdergipark.org.tr These methods can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. ijrap.net For example, solvent-free reactions using silica (B1680970) gel as a support have been shown to dramatically increase yield and decrease reaction time for the synthesis of sulfonamides. ijrap.net Applying such protocols to the synthesis of this compound could offer a greener, more efficient manufacturing process.

Table 2: Summary of Sustainable Synthetic Approaches

Flow Chemistry Applications in Continuous Production

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of reactive compounds like acid chlorides. researchgate.netrsc.org This technology involves pumping reactants through a series of tubes or microreactors, offering significant advantages in process control, safety, and scalability. nih.gov

The synthesis of acid chlorides, including this compound, can be hazardous in large-scale batch reactors due to high reactivity and potential thermal runaway. rsc.org Flow chemistry mitigates these risks by utilizing small reactor volumes, which dramatically improves the safety profile. nih.gov The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control over highly exothermic reactions. rsc.org

Research in flow chemistry has demonstrated its effectiveness for the synthesis of various acid chlorides. For instance, a continuous-flow methodology was developed for the fast and selective synthesis of the highly unstable acryloyl chloride, achieving high conversion in minutes under mild conditions. researchgate.net Another study detailed the synthesis of sulfonyl chlorides in a continuous flow system, which afforded exquisite control over reaction parameters and improved the inherent safety of the process. rsc.org These principles are directly applicable to the production of this compound from its parent carboxylic acid, 4,4-dimethylpentanoic acid. A process could involve continuously feeding the carboxylic acid and a chlorinating agent, such as thionyl chloride or oxalyl chloride, through a heated reactor coil to produce the desired product with a short residence time. researchgate.netrsc.org

A key benefit of this approach is the potential for on-demand and on-site synthesis, which minimizes the need to store large quantities of the reactive acid chloride. researchgate.net Furthermore, integrating in-line monitoring tools, such as infrared spectroscopy (ReactIR), can allow for real-time analysis and optimization of the reaction, ensuring high conversion and product quality. vapourtec.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) |

| Heat Transfer | Poor, risk of localized hot spots | Excellent, superior temperature control |

| Safety | Higher risk of thermal runaway | Intrinsically safer due to small volumes |

| Reaction Time | Hours | Minutes |

| Process Control | Limited | Precise control over parameters |

| Scalability | Complex, requires re-optimization | Simpler, by running longer or in parallel |

| Product Quality | Potential for more byproducts | Higher purity and consistency |

Process Optimization and Scale-Up Considerations for Laboratory and Industrial Research

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful process optimization and consideration of several critical factors to ensure safety, efficiency, and reproducibility. fujifilm.commt.com

At the laboratory scale, research focuses on optimizing the reaction conditions to maximize yield and purity. This involves a systematic screening of various parameters. frontiersin.org For the conversion of 4,4-dimethylpentanoic acid to this compound, this includes evaluating different chlorinating agents (e.g., thionyl chloride, oxalyl chloride), solvents, reaction temperatures, and the use of catalysts like dimethylformamide (DMF). researchgate.netrsc.org Design of Experiments (DoE) can be employed to efficiently map the reaction space and identify optimal conditions. mt.com For example, studies on similar acid chloride formations have shown that solvent choice and temperature can significantly impact conversion rates and byproduct formation. nih.gov

Table 2: Illustrative Optimization Parameters for this compound Synthesis

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thionyl Chloride | Toluene | 80 | 30 | 85 |

| 2 | Thionyl Chloride | Dichloromethane (B109758) | 40 | 60 | 88 |

| 3 | Oxalyl Chloride | Dichloromethane | 25 | 10 | 95 |

| 4 | Oxalyl Chloride (cat. DMF) | Solvent-free | 25 | 3 | >98 |

This table is illustrative, based on general principles of acid chloride synthesis, demonstrating typical parameters for optimization. researchgate.netfrontiersin.org

When scaling up, variables that have a negligible effect at the lab scale can become critical. mt.com These include:

Heat and Mass Transfer: The efficient removal of heat generated during the exothermic formation of the acid chloride is paramount to prevent runaway reactions. Similarly, ensuring efficient mixing (mass transfer) is crucial for maintaining consistent reaction rates and preventing localized excesses of reactants. mt.com

Process Safety: A thorough understanding of the reaction's thermal hazards is essential. Reaction calorimetry can predict the adiabatic temperature rise and help in designing appropriate cooling strategies for large-scale reactors. mt.com

Raw Material Qualification: As batch sizes increase, variations in raw materials from different suppliers can affect the process. It is necessary to evaluate materials from alternate suppliers to ensure consistent performance and product quality.

Equipment and Automation: The transition from laboratory glassware to industrial production facilities requires careful engineering. fujifilm.com Continuous flow systems, as discussed previously, offer a significant advantage in scalability. Scaling up a flow process often involves extending the operation time or running multiple systems in parallel ("numbering-up"), which avoids the complex challenges of revalidating the process for a much larger batch reactor. rsc.org

Ultimately, the goal of process development and scale-up is to define a robust and reproducible manufacturing process that operates safely and economically to produce high-quality this compound. mt.com

Fundamental Reactivity and Mechanistic Elucidation of Neoheptanoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of the reactivity of acyl chlorides. However, the bulky neoheptanoyl group significantly modulates the accessibility of the electrophilic carbonyl carbon, making these reactions a subject of mechanistic interest.

The formation of amides from neoheptanoyl chloride is subject to kinetic and thermodynamic considerations that are heavily influenced by steric factors. The reaction of a sterically hindered acyl chloride like this compound with an amine is generally slower than that of less hindered acyl chlorides. This is due to the increased activation energy required for the nucleophilic amine to approach the sterically shielded carbonyl carbon.

Research on analogous bulky acyl chlorides, such as pivaloyl chloride, has shown that direct amidation can be challenging under standard conditions. However, methods have been developed to overcome these kinetic barriers. For instance, the use of pivaloyl mixed anhydrides has been shown to be effective for amide and peptide couplings, even in aqueous media. researchgate.net This suggests that the in situ formation of a mixed anhydride (B1165640) of neoheptanoic acid could be a viable strategy for efficient amidation.

Furthermore, studies on the transamidation of N-pivaloyl activated amides have demonstrated that the reaction can proceed at room temperature without the need for a catalyst, base, or additive. researchgate.net This indicates that while the initial formation of the amide bond from this compound might be kinetically slow, the resulting amide, once formed, can be thermodynamically stable. The stability of the resulting amide is attributed to the resonance stabilization of the amide bond, which is not significantly hindered by the bulky alkyl group. researchgate.net

Table 1: Inferred Kinetic and Thermodynamic Aspects of this compound Amidation

| Feature | Observation for Pivaloyl Chloride (Analogue) | Inferred Implication for this compound |

| Reaction Rate | Slower than less hindered acyl chlorides due to steric hindrance. | The reaction rate with amines is expected to be slow. |

| Activation Energy | High activation energy for nucleophilic attack. | A high activation energy barrier for amidation is anticipated. |

| Thermodynamic Stability of Amide | N-pivaloyl amides are thermodynamically stable. | N-neoheptanoyl amides are expected to be thermodynamically stable products. |

| Reaction Conditions | May require activating agents (e.g., mixed anhydrides) or forcing conditions. | Efficient amidation may necessitate the use of activating agents or elevated temperatures. |

Esterification reactions involving this compound are similarly dominated by steric effects. The bulky neoheptanoyl group can be exploited to achieve high regioselectivity in the acylation of polyols and other multifunctional molecules. The less sterically hindered hydroxyl groups will react preferentially, allowing for selective protection of certain positions within a molecule.

Studies on the regioselective acylation of carbohydrates with pivaloyl chloride have demonstrated this principle effectively. For example, in the pivaloylation of sucrose, the primary hydroxyl groups at the 6 and 6' positions are the most reactive, followed by the 1' primary hydroxyl. ru.nl This selectivity is a direct consequence of the steric bulk of the pivaloyl group, which makes it difficult to access the more hindered secondary hydroxyl groups. It is highly probable that this compound would exhibit similar, if not more pronounced, regioselectivity in such reactions.

The choice of reaction conditions, including the solvent and the presence of a catalyst, can further influence the regioselectivity. For instance, the use of specific organocatalysts has been shown to direct the acylation to particular hydroxyl groups.

Table 2: Predicted Regioselectivity in the Esterification of a Model Polyol (e.g., a simplified sugar) with this compound

| Hydroxyl Group Position | Steric Hindrance | Predicted Reactivity with this compound |

| Primary (e.g., -CH₂OH) | Low | High |

| Secondary (less hindered) | Moderate | Moderate |

| Secondary (highly hindered) | High | Low to negligible |

| Tertiary | Very High | Extremely low to non-reactive |

The reaction of this compound with organometallic reagents provides a route for the formation of new carbon-carbon bonds, leading to ketones or tertiary alcohols. The outcome of these reactions is highly dependent on the nature of the organometallic reagent used.

With highly reactive organometallic reagents like Grignard reagents (RMgX), the reaction with acyl chlorides typically proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. chemistrysteps.com Due to the high reactivity of Grignard reagents, it is difficult to stop the reaction at the ketone stage.

In contrast, less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), allow for the selective synthesis of ketones from acyl chlorides. chemistrysteps.commasterorganicchemistry.com The lower reactivity of organocuprates prevents the second addition to the intermediate ketone. masterorganicchemistry.com This selectivity is particularly valuable for the synthesis of sterically hindered ketones. Therefore, the reaction of this compound with a Grignard reagent is expected to produce a tertiary alcohol, while its reaction with a lithium dialkylcuprate would yield a neoheptanoyl ketone.

Table 3: Predicted Products of the Reaction of this compound with Organometallic Reagents

| Organometallic Reagent | General Formula | Predicted Major Product with this compound |

| Grignard Reagent | R-MgX | Tertiary Alcohol |

| Organocuprate (Gilman Reagent) | R₂CuLi | Ketone |

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation Research

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. The use of a sterically demanding acyl chloride like this compound in this reaction presents unique challenges and opportunities in terms of catalyst development and regiochemical control.

Traditional Friedel-Crafts acylation reactions often require stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, the acylation with bulky acyl chlorides like pivaloyl chloride can be problematic. The initially formed acylium ion can be unstable and may undergo decarbonylation to form a stable tertiary carbocation, leading to Friedel-Crafts alkylation as a major side reaction. stackexchange.com

To circumvent this issue and to develop more environmentally benign processes, research has focused on alternative catalytic systems. For the acylation of electron-rich arenes, milder Lewis acids have been shown to be effective. For example, zinc powder has been used to promote the regioselective Friedel-Crafts acylation of activated arenes with pivaloyl chloride. mdma.ch Other catalytic systems that have been explored for Friedel-Crafts acylation include various metal triflates and bismuth compounds. chemistryjournals.netresearchgate.net The development of efficient catalysts that can promote the acylation of a wide range of aromatic substrates with this compound while minimizing side reactions remains an active area of research.

The regioselectivity of the Friedel-Crafts acylation of substituted benzenes with this compound is governed by a combination of electronic and steric effects. The bulky neoheptanoyl group will preferentially attack the least sterically hindered position on the aromatic ring that is activated by the substituent.

For activated aromatic compounds such as anisole (B1667542) and toluene, acylation with bulky acyl chlorides like pivaloyl chloride typically occurs at the para position to minimize steric repulsion with the activating group. mdma.ch For instance, the zinc-promoted acylation of anisole with pivaloyl chloride yields the para-acylated product selectively. mdma.ch It is expected that the Friedel-Crafts acylation of substituted benzenes with this compound would follow a similar pattern, with a strong preference for para-substitution in the case of ortho,para-directing groups. The large size of the incoming electrophile will disfavor substitution at the ortho position.

Table 4: Predicted Regioselectivity of Friedel-Crafts Acylation with this compound on Substituted Benzenes

| Substituted Benzene | Activating/Deactivating | Directing Effect | Predicted Major Product with this compound |

| Toluene | Activating | Ortho, Para | para-Neoheptanoyl Toluene |

| Anisole | Activating | Ortho, Para | para-Neoheptanoyl Anisole |

| Chlorobenzene | Deactivating | Ortho, Para | para-Neoheptanoyl Chlorobenzene (slower reaction) |

| Nitrobenzene | Deactivating | Meta | Meta-Neoheptanoyl Nitrobenzene (very slow reaction) |

Computational Chemistry and Quantum Mechanical Studies of Reaction Energetics

Computational chemistry and quantum mechanics are powerful tools for investigating reaction mechanisms and energetics. researchgate.netschrodinger.com These methods can be used to calculate the potential energy surfaces of reactions, determine the structures of transition states, and predict reaction rates. nih.govaps.org Such studies provide insights that are often difficult to obtain through experimental means alone. bioisi.ptresearchgate.net

For a molecule like this compound, computational studies could elucidate several key aspects of its reactivity:

Reaction Pathway Energetics : Quantum mechanical calculations can map out the energy changes that occur during a reaction, such as a nucleophilic acyl substitution. nih.gov This would involve calculating the energies of the reactants, any intermediates (like a tetrahedral intermediate), the transition states, and the products. fiveable.me

Stability of Intermediates : The relative stability of potential intermediates, such as the tetrahedral intermediate in an addition-elimination reaction or any potential rearranged structures, can be assessed. uni-stuttgart.de

Kinetic vs. Thermodynamic Control : By calculating the activation energies for different possible reaction pathways, computational models can predict whether a reaction is likely to be under kinetic or thermodynamic control.

Despite the utility of these methods, specific computational studies focusing on the reaction energetics of this compound are not readily found in the surveyed literature. Research in this area would be valuable for a more complete understanding of its chemical behavior. bris.ac.ukweizmann.ac.il

Strategic Applications of Neoheptanoyl Chloride in Complex Organic Synthesis

Building Block for Advanced Molecular Architectures

The neoheptanoyl group's distinct size and shape are leveraged by synthetic chemists to construct sophisticated molecular frameworks, influencing reaction outcomes and conferring desirable properties such as thermal stability, solubility, and specific biological interactions.

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry. ijnrd.orgmdpi.com Over 85% of all biologically active molecules contain at least one heterocyclic ring, highlighting their importance in drug design. mdpi.com The synthesis of these molecules often involves the modification of a core heterocyclic structure to fine-tune its biological activity.

Acyl chlorides are common reagents used to append functional groups to these heterocyclic scaffolds. farmaciajournal.comjmchemsci.com Neoheptanoyl chloride, in this context, acts as an acylating agent to introduce the sterically demanding neoheptanoyl moiety. This group can serve several strategic purposes:

Modulating Lipophilicity: The bulky alkyl nature of the neoheptanoyl group can increase the lipophilicity of the parent heterocycle, potentially improving its ability to cross cell membranes.

Controlling Conformation: The steric hindrance of the group can lock the conformation of the molecule or influence the orientation of other substituents, which can be critical for binding to a specific biological target like an enzyme or receptor.

Enhancing Stability: The neopentyl-like structure can protect the adjacent carbonyl group from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

While direct, publicly documented syntheses of specific bioactive heterocycles using this compound are often proprietary, its application is based on well-established acylation principles in pharmaceutical development. shreesulphuric.com

Table 1: Common Heterocyclic Scaffolds and the Role of Acylation

| Heterocyclic Core | Potential Site of Acylation | Purpose of Introducing an Acyl Group |

| Piperidine | Ring Nitrogen or exocyclic amine | Modify receptor binding, alter solubility |

| Thiazole | Exocyclic amine or hydroxyl group | Introduce side chains for biological activity |

| Pyrazole | Ring Nitrogen | Block metabolic sites, enhance stability |

| Triazine | Substituent amine groups | Build complex structures, tune properties |

Macrocycles, large cyclic molecules typically containing nine or more atoms in the ring, are of significant interest in fields ranging from host-guest chemistry to therapeutics. uva.esmdpi.com The synthesis of these structures often relies on high-dilution conditions or template-driven reactions to favor cyclization over polymerization.

Patent literature indicates the use of the "neo-heptanoyl" group in the synthesis of complex macrocyclic prodrugs. googleapis.com In this application, this compound can be used to acylate a linear precursor molecule. The resulting bulky group can act as a "conformational element," pre-organizing the linear chain in a way that facilitates the final ring-closing step. uva.es Furthermore, incorporating the neoheptanoyl group can modify the physical properties of the final macrocycle, such as its solubility and ability to be formulated for delivery.

In polymer chemistry, this compound is a precursor for modifying existing polymers or creating new ones. shreesulphuric.comchemicalweekly.com Its role is primarily to introduce the bulky side chain onto a polymer backbone, which can drastically alter the material's properties, for instance, by increasing its glass transition temperature or modifying its solubility in organic solvents.

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.govnih.gov These multi-step endeavors require a high degree of precision and strategic planning. Acyl chlorides are fundamental tools in this field for creating carbon-carbon bonds and introducing key functional groups.

This compound provides a way to install a sterically hindered acyl group, a structural motif present in some natural products. zhihuiya.com Its integration into a synthetic route can be strategic for several reasons:

Stereochemical Control: The sheer size of the neoheptanoyl group can act as a stereodirecting element, blocking one face of a molecule and forcing an incoming reagent to attack from the opposite, less hindered face.

Protecting Group: While not its primary use, the robust nature of the neoheptanoyl group could allow it to function as a sterically demanding protecting group for an alcohol or amine that can be removed under specific conditions.

Biomimetic Synthesis: In cases where a natural product features a similar bulky acyl moiety, using this compound can be part of a biomimetic approach that seeks to replicate the proposed biosynthetic pathway. nih.gov

Precursor for Functional Materials and Polymers

Beyond its use in discrete molecular synthesis, this compound is a valuable precursor for the development of functional materials, where the properties of a bulk material or a surface are engineered for a specific purpose. ucl.ac.uk

Specialty monomers are the building blocks of high-performance polymers, designed with specific functional groups to impart desired characteristics to the final material. albany.eduspecificpolymers.com A common strategy for creating specialty monomers is the reaction of a simple, polymerizable molecule with a reagent that adds a functional side chain.

This compound is ideally suited for this purpose. By reacting it with a molecule containing both a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and a reactive functional group (e.g., a hydroxyl or amine), a new monomer can be synthesized. scielo.brresearchgate.net For example, the reaction of this compound with an amino-functional acrylate would produce an acrylamide (B121943) monomer bearing a neoheptanoyl side chain.

Table 2: Hypothetical Synthesis of Specialty Monomers from this compound

| Polymerizable Precursor | Reactive Site | Resulting Monomer Type | Potential Polymer Property |

| 2-Hydroxyethyl Acrylate | Hydroxyl (-OH) | Acrylate Ester | Increased hydrophobicity, altered refractive index |

| Allyl Amine | Amine (-NH2) | Allyl Amide | Enhanced thermal stability, modified solubility |

| 4-Vinylphenol | Phenolic Hydroxyl | Vinyl Ester | Reduced water absorption, improved dielectric properties |

Polymerization of such monomers would yield polymers with regularly spaced, bulky, and hydrophobic neoheptanoyl groups, leading to materials with enhanced thermal stability, specific solubility profiles, and unique surface properties.

Modifying the surface of a material is a critical strategy for controlling its interaction with the environment, for instance, to improve biocompatibility, increase chemical resistance, or create a non-stick coating. nih.govspecialchem.com Acylation is a powerful technique for covalently bonding functional molecules to a surface.

This compound can be used to directly acylate surfaces that possess reactive functional groups like hydroxyls (-OH), which are present on materials such as silica (B1680970), glass, cellulose, and certain polymers. googleapis.com The reaction involves the formation of a stable ester linkage between the surface and the neoheptanoyl group. This process can be used to:

Increase Hydrophobicity: The attachment of the nonpolar alkyl groups renders a hydrophilic surface (like glass) highly hydrophobic (water-repellent).

Improve Chemical Resistance: A dense layer of neoheptanoyl groups can act as a protective barrier, shielding the underlying substrate from corrosive chemicals. specialchem.com

Create Functional Coatings: Patent literature describes the use of this compound in processes to coat surfaces, rendering them, for example, repellent to insects. epo.org

This direct surface modification is a straightforward and effective way to engineer the properties of materials for advanced applications.

Combinatorial Chemistry and High-Throughput Synthesis Methodologies

This compound serves as a valuable building block in the fields of combinatorial chemistry and high-throughput synthesis. Its sterically hindered neopentyl group can impart unique conformational constraints and metabolic stability to the resulting derivatives, making it an attractive acylating agent for the generation of diverse compound libraries aimed at drug discovery and materials science. High-throughput synthesis methodologies enable the rapid preparation of a multitude of distinct compounds in a parallel fashion, significantly accelerating the discovery of molecules with desired properties. scielo.brpeptide.com

Library Generation of Amide and Ester Derivatives

The generation of amide and ester libraries is a cornerstone of medicinal chemistry, as these functional groups are prevalent in a vast number of biologically active molecules. This compound is an effective reagent for the parallel synthesis of such libraries. In this approach, a common scaffold containing a nucleophilic functional group, such as an amine or an alcohol, is reacted with a diverse set of acylating agents, including this compound, in a spatially segregated manner, often utilizing microtiter plates. googleapis.comnih.gov This parallel array synthesis allows for the creation of a large number of individual, well-characterized compounds. googleapis.comnih.gov

The reaction of this compound with a library of amines or alcohols is typically carried out in an inert solvent. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct. The resulting amides and esters can then be purified and screened for biological activity.

Illustrative Example of Amide Library Synthesis:

A representative example involves the acylation of a diverse set of primary and secondary amines with this compound. The general reaction is as follows:

A hypothetical library of neoheptanoyl amides could be generated from a selection of amine building blocks, as illustrated in the table below.

| Amine Building Block | Resulting Neoheptanoyl Amide |

| Aniline | N-phenyl-2,2-dimethylpentanamide |

| Benzylamine | N-benzyl-2,2-dimethylpentanamide |

| Piperidine | 1-(2,2-dimethylpentanoyl)piperidine |

| Morpholine | 4-(2,2-dimethylpentanoyl)morpholine |

Illustrative Example of Ester Library Synthesis:

Similarly, an ester library can be synthesized by reacting this compound with a variety of alcohols.

The following table provides examples of esters that could be synthesized for a combinatorial library.

| Alcohol Building Block | Resulting Neoheptanoyl Ester |

| Phenol | Phenyl 2,2-dimethylpentanoate |

| Benzyl alcohol | Benzyl 2,2-dimethylpentanoate |

| Cyclohexanol | Cyclohexyl 2,2-dimethylpentanoate |

| 2-Phenylethanol | 2-Phenylethyl 2,2-dimethylpentanoate |

These libraries of amides and esters can then be subjected to high-throughput screening to identify "hit" compounds with potential therapeutic value.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a powerful technique that facilitates the construction of compound libraries by anchoring a starting material to an insoluble polymer support. This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing of the resin-bound compound. nih.gov While specific research detailing the extensive use of this compound in solid-phase synthesis is not widely published, its application can be inferred from established SPS protocols for acylation reactions.

In a typical solid-phase synthesis of an amide library, an amino-functionalized resin would be the starting point. The synthesis would proceed through the following steps:

Acylation: The resin-bound amine is treated with a solution of this compound, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), to drive the reaction to completion.

Washing: The resin is thoroughly washed with various solvents to remove unreacted this compound, the base, and the resulting hydrochloride salt.

Cleavage: The desired neoheptanoyl amide is cleaved from the solid support using an appropriate cleavage cocktail, such as trifluoroacetic acid (TFA), depending on the type of linker used.

Isolation: The final product is isolated after precipitation and purification.

The table below outlines a representative solid-phase synthesis workflow for a neoheptanoyl amide.

| Step | Procedure | Purpose |

| 1. Resin Swelling | The amino-functionalized resin is swollen in a suitable solvent (e.g., dichloromethane (B109758) or dimethylformamide). | To ensure accessibility of the reactive sites on the resin. |

| 2. Acylation | The swollen resin is treated with a solution of this compound and a base (e.g., DIEA). | To form the amide bond between the resin-bound amine and the neoheptanoyl group. |

| 3. Washing | The resin is washed sequentially with the reaction solvent, an alcohol, and a non-polar solvent. | To remove all soluble byproducts and excess reagents. |

| 4. Cleavage | The resin is treated with a cleavage reagent (e.g., TFA in dichloromethane). | To release the final amide product from the solid support. |

| 5. Product Isolation | The cleavage solution is collected, and the product is precipitated, washed, and dried. | To obtain the purified neoheptanoyl amide. |

This solid-phase approach is highly amenable to automation and is a key enabling technology for the high-throughput synthesis of large and diverse chemical libraries for drug discovery and other applications. d-nb.info

Based on the comprehensive search for "this compound" and its systematic name "2,2-dimethylpentanoyl chloride," it is clear that there is a significant lack of specific, published research data on its use in the detailed analytical and bioanalytical derivatization strategies outlined in the user's request.

The search results confirm the existence and basic properties of this compound (also known as 2,2-dimethylpentanoyl chloride) cymitquimica.comnih.govshreesulphuric.com and provide general information about its analysis by HPLC. sielc.com However, there is no specific scientific literature detailing its application in the following mandated sections of the article:

Derivatization Strategies Employing Neoheptanoyl Chloride in Analytical and Bioanalytical Chemistry

Spectroscopic Signal Enhancement

Incorporation of Fluorophores for Fluorescence Detection:Similarly, while derivatization to add a fluorescent tag is a common technique to enhance sensitivitynih.govmdpi.comthermofisher.com, the neoheptanoyl chloride molecule does not contain a native fluorophore, and no literature was found describing its use in this context.

Due to the absence of detailed research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Constructing such an article would require speculation and fabrication of data, which would violate the core principles of scientific accuracy.

Chiral Derivatization for Enantiomeric Resolution and Quantification

In analytical and bioanalytical chemistry, the separation and quantification of individual enantiomers of a chiral compound are of paramount importance. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge. One effective strategy to overcome this is chiral derivatization. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Although specific applications of this compound as a dedicated chiral derivatizing agent are not extensively documented in scientific literature, its structural features suggest a potential role in this analytical field. The presence of the bulky neoheptanoyl group could be leveraged to create diastereomers with significant conformational rigidity and steric differences. These differences are key to enhancing the spatial separation between the diastereomers, which can lead to improved chromatographic resolution. Acyl halides and their derivatives are known to be highly reactive and can be particularly useful in situations where steric hindrance is a factor. research-solution.com

The principle can be illustrated by examining the use of other bulky, achiral acylating agents in chiral separations. For instance, pivaloyl chloride, which contains a sterically demanding tert-butyl group, has been successfully employed for the derivatization of amino acids to facilitate their enantiomeric separation by GC. In one study, the N-pivaloyl methyl esters of various amino acids were synthesized, and these derivatives showed complete separation of their enantiomeric pairs on a chiral stationary phase. oup.comoup.com Notably, this approach was particularly effective for proline, an amino acid that is often challenging to resolve using conventional methods. oup.com The enhanced separation was attributed to the bulky pivaloyl group, which likely magnifies the differences in the way the two diastereomers interact with the chiral stationary phase.

Given the successful application of pivaloyl chloride, it is plausible that this compound, with its even larger neo-pentyl structure adjacent to the carbonyl group, could offer similar or potentially enhanced benefits for the chiral resolution of certain analytes. The increased steric bulk might create more conformationally restricted diastereomers, leading to greater separation factors and improved quantification of enantiomeric ratios. This would be particularly advantageous for the analysis of complex molecules where achieving baseline separation is difficult.

The general approach would involve reacting the chiral analyte, such as an amine or an alcohol, with an enantiomerically pure chiral reagent that also contains a reactive site for this compound, or by a multi-step derivatization. The resulting diastereomers would then be separated and quantified using chromatographic methods.

Illustrative Research Findings: Chiral Derivatization of Amino Acids

To demonstrate the type of data generated in such studies, the following table summarizes findings from the derivatization of amino acids using pivaloyl chloride, a compound structurally analogous to this compound in terms of steric bulk.

| Analyte (Amino Acid) | Derivatizing Agents | Chromatographic Method | Separation Factor (α) | Resolution (Rs) | Reference |

| Alanine | Pivaloyl chloride, Trimethylsilyldiazomethane | GC on Chiral Stationary Phase | 1.053 | 2.50 | oup.com |

| Valine | Pivaloyl chloride, Trimethylsilyldiazomethane | GC on Chiral Stationary Phase | 1.047 | 2.25 | oup.com |

| Leucine | Pivaloyl chloride, Trimethylsilyldiazomethane | GC on Chiral Stationary Phase | 1.048 | 2.25 | oup.com |

| Proline | Pivaloyl chloride, Trimethylsilyldiazomethane | GC on Chiral Stationary Phase | 1.044 | 2.00 | oup.com |

| Phenylalanine | Pivaloyl chloride, Trimethylsilyldiazomethane | GC on Chiral Stationary Phase | 1.048 | 2.25 | oup.com |

| Tryptophan | Pivaloyl chloride, Trimethylsilyldiazomethane | GC on Chiral Stationary Phase | 1.044 | 2.00 | oup.com |

This table is illustrative and based on data for pivaloyl chloride due to the lack of specific published data for this compound in this application.

The separation factor (α) is a measure of the relative retention of the two diastereomers, with a value greater than 1 indicating separation. The resolution (Rs) is a quantitative measure of how well the two peaks are separated, with a value of 1.5 or greater typically indicating baseline resolution. The data demonstrates that the use of a bulky acyl chloride can lead to excellent resolution of amino acid enantiomers.

Advanced Analytical and Spectroscopic Characterization of Neoheptanoyl Chloride Reactions and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of neoheptanoyl chloride derivatives in solution. nih.govmdpi.com By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity and spatial arrangement of atoms. organicchemistrydata.org

In the structural analysis of this compound and its reaction products, both ¹H and ¹³C NMR are employed. The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, the spectrum of this compound is characterized by distinct signals corresponding to the tert-butyl group and the two methylene (B1212753) (CH₂) groups. The integration of these signals confirms the proton count for each group, while the chemical shift (δ) indicates their electronic environment. The splitting of signals (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling rules.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. organicchemistrydata.org This is particularly useful for identifying the carbonyl carbon of the acyl chloride and the quaternary carbon of the tert-butyl group, which are not directly observed in ¹H NMR. When this compound undergoes a reaction, such as esterification or amidation, the resulting changes in the molecular structure are clearly reflected in the NMR spectra. New signals appear for the incoming alcohol or amine moiety, and the chemical shifts of the carbons and protons near the reaction center are altered, allowing for definitive structural confirmation of the derivative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and a Hypothetical Derivative (N-phenylneoheptanamide) in CDCl₃. This table is illustrative and shows expected values based on standard chemical shift ranges.

| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| This compound | C(CH₃)₃ | 0.95 (s, 9H) | 31.0 |

| C(CH₃)₃ | - | 32.5 | |

| CH₂-C(CH₃)₃ | 1.60 (s, 2H) | 54.0 | |

| CH₂-C=O | 2.85 (s, 2H) | 45.0 | |

| C=O | - | 178.0 | |

| N-phenylneoheptanamide | C(CH₃)₃ | 0.93 (s, 9H) | 31.2 |

| C(CH₃)₃ | - | 32.7 | |

| CH₂-C(CH₃)₃ | 1.55 (s, 2H) | 53.8 | |

| CH₂-C=O | 2.40 (s, 2H) | 44.5 | |

| C=O | - | 172.5 | |

| NH | 7.80 (s, 1H) | - |

Advanced Mass Spectrometry (MS) Techniques for Mechanistic Studies

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weights of reactants and products and for elucidating reaction mechanisms. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with confidence. dal.ca Techniques such as electrospray ionization (ESI) are considered "soft" ionization methods that typically leave the molecular ion intact, allowing for precise molecular weight determination. dal.ca

Tandem mass spectrometry (MS/MS) is particularly powerful for mechanistic investigations. numberanalytics.com In an MS/MS experiment, a specific ion (a "parent ion," such as a suspected reaction intermediate) is selected, fragmented through collision-induced dissociation (CID), and the resulting "daughter ions" are analyzed. numberanalytics.com The fragmentation pattern provides a structural fingerprint of the parent ion. By identifying reaction intermediates and byproducts, researchers can piece together the step-by-step pathway of a reaction. numberanalytics.com For example, in studying the acylation of a substrate with this compound, MS can be coupled with a separation technique like liquid chromatography (LC-MS) to monitor the disappearance of starting materials and the formation of products and intermediates in real-time. dal.ca

The fragmentation of this compound itself in a mass spectrometer typically involves the initial loss of the chlorine atom, followed by the loss of a carbon monoxide molecule, leading to the highly stable tert-butyl carbocation, which is often observed as a prominent peak in the spectrum.

Table 2: Expected High-Resolution Mass Spectrometry (HRMS) Data for Key Species in a Reaction Involving this compound. This table is for illustrative purposes.

| Species | Formula | Calculated m/z | Key Fragment Ions (m/z) | Fragmentation Pathway |

|---|---|---|---|---|

| This compound | C₇H₁₃ClO | 148.0655 | 113.0966, 57.0704 | [M-Cl]⁺, [M-Cl-CO]⁺ |

| Neoheptanoic Acid | C₇H₁₄O₂ | 130.0994 | 113.0966, 85.0653, 57.0704 | [M-OH]⁺, [M-COOH]⁺, [M-COOH-CO]⁺ |

| tert-Butyl Carbocation | C₄H₉ | 57.0704 | - | Stable fragment from various precursors |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. psu.edu They are exceptionally useful for monitoring the progress of chemical reactions by tracking the disappearance of reactant functional groups and the appearance of product functional groups. mt.comirdg.org

IR spectroscopy relies on the absorption of infrared radiation by molecules at frequencies corresponding to their natural vibrations, but only vibrations that cause a change in the molecular dipole moment are IR-active. plus.ac.at In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), and vibrations that cause a change in the polarizability of the molecule are Raman-active. plus.ac.at A significant advantage of Raman spectroscopy is that water is a very weak scatterer, making it ideal for studying reactions in aqueous solutions. plus.ac.at

For reactions involving this compound, the most prominent vibrational band is the C=O stretch of the acyl chloride group, which appears at a high frequency (typically ~1800 cm⁻¹) in the IR spectrum due to the electron-withdrawing effect of the chlorine atom. When this compound is converted to an ester or an amide, the C=O stretching frequency shifts to a lower value (e.g., ~1735 cm⁻¹ for an ester, ~1650 cm⁻¹ for an amide). By monitoring the intensity of these characteristic carbonyl bands, the kinetics of the reaction can be determined in real-time. irdg.org

Table 3: Comparison of Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for Functional Groups in this compound and its Ester Derivative. This table presents typical frequency ranges.

| Functional Group | Vibration | This compound (cm⁻¹) | Neoheptanoate Ester (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|---|

| C=O (Carbonyl) | Stretch | ~1800 | ~1735 | Strong in IR, Medium in Raman |

| C-Cl | Stretch | ~650-850 | Absent | Medium in IR |

| C-O | Stretch | Absent | ~1150-1250 | Strong in IR |

| C-H (sp³) | Stretch | ~2850-2960 | ~2850-2960 | Medium-Strong in IR and Raman |

X-ray Crystallography of Key this compound Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic structure of a compound in its solid, crystalline state. pages.dev While this compound is a liquid at room temperature, many of its derivatives, especially amides, salts of carboxylic acids, or metal complexes, can be synthesized and crystallized. shreesulphuric.comshreesulphuric.com

The technique works by passing X-rays through a single crystal of the material. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. pages.dev By analyzing this pattern, scientists can calculate a three-dimensional map of the electron density within the crystal, which reveals the exact positions of the atoms. pages.dev This allows for the precise measurement of bond lengths, bond angles, and torsional angles.

For derivatives of this compound, X-ray crystallography can provide definitive proof of structure. It can be used to establish the conformation of the flexible ethyl chain, the planarity of amide bonds, and the nature of intermolecular interactions (like hydrogen bonding) in the crystal packing. In cases where the derivative is chiral or has complex stereochemistry, X-ray crystallography is the gold standard for determining its absolute configuration. The structural data obtained is invaluable for understanding structure-activity relationships and for designing new molecules with specific properties. nih.gov

Table 4: Hypothetical X-ray Crystallographic Data for a Key Derivative, a Benzo[b]thiophen-2-ylboronic Acid Adduct. This table is illustrative, based on similar known structures, to demonstrate the type of data obtained. nih.gov

| Parameter | Description | Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| C-N (amide) | 1.34 Å | |

| C(alpha)-C(carbonyl) | 1.53 Å | |

| B-O | 1.47 Å | |

| Bond Angle | C(alpha)-C(carbonyl)-N | 117° |

| C(carbonyl)-N-C(aryl) | 125° |

| Torsion Angle | C(alpha)-C(carbonyl)-N-C(aryl) | 175° (transoid) |

Industrial Research and Process Engineering for Neoheptanoyl Chloride Production and Utilization Academic Perspective

Reactor Design and Engineering for Efficient Production Processes

The synthesis of neoheptanoyl chloride, typically involving the reaction of neoheptanoic acid with a chlorinating agent like thionyl chloride or phosgene (B1210022), is highly influenced by reactor design. The choice of reactor and its engineering parameters are critical for controlling reaction kinetics, managing heat transfer, and ensuring process safety.

Batch or semi-batch stirred-tank reactors (STRs) are commonly employed in the chemical industry for the production of acid chlorides. google.com For this compound synthesis, the reactor must be constructed from corrosion-resistant materials, such as glass-lined steel or specialized alloys, to withstand the corrosive nature of the reactants and the hydrogen chloride byproduct. google.com

Key engineering considerations include:

Heat Management: The reaction is often exothermic. An efficient heat exchange system, such as a reactor jacket or internal cooling coils, is crucial to maintain the optimal reaction temperature, preventing side reactions and thermal decomposition of the product. researchgate.net

Mass Transfer: Effective agitation is necessary to ensure homogeneity between the neoheptanoic acid and the chlorinating agent, maximizing the interfacial area for reaction. The design of the impeller and baffling within the reactor is optimized to achieve this without excessive energy consumption.

Byproduct Removal: The synthesis generates gaseous byproducts like hydrogen chloride (HCl) and sulfur dioxide (if thionyl chloride is used). The reactor must be equipped with a vent system connected to a scrubber to safely neutralize these acidic gases. scribd.com

Recent research explores the use of advanced reactor designs to intensify the process. cardiff.ac.uk For instance, microreactors and flow reactors offer significantly higher surface-area-to-volume ratios, enabling superior heat and mass transfer, which can lead to faster reaction times and higher yields. cardiff.ac.ukdtu.dk

Table 1: Comparison of Reactor Types for this compound Production

| Feature | Glass-Lined Stirred-Tank Reactor (Batch) | Continuous Stirred-Tank Reactor (CSTR) | Plug Flow Reactor (PFR) / Microreactor |

|---|---|---|---|

| Operation Mode | Batch / Semi-batch | Continuous | Continuous |

| Heat Transfer | Moderate | Good | Excellent |

| Mass Transfer | Good (with agitation) | Good (with agitation) | Excellent |

| Scalability | Well-established | Can be complex | Modular, easy scale-out |

| Safety Profile | Higher inventory of hazardous materials | Lower steady-state inventory | Minimal inventory, inherently safer |

| Ideal Application | Multi-product, lower volume campaigns | Dedicated, high-volume production researchgate.net | High-potency or hazardous reactions europeanpharmaceuticalreview.com |

Integration into Continuous Manufacturing Systems

The pharmaceutical and fine chemical industries are increasingly transitioning from traditional batch manufacturing to Continuous Manufacturing (CM) to enhance efficiency, quality, and safety. researchgate.netamericanpharmaceuticalreview.com The production of this compound is a prime candidate for such integration.

A continuous process for this compound would typically involve pumping the raw materials (neoheptanoic acid and chlorinating agent) from their respective holding tanks into a continuous reactor, such as a Continuous Stirred-Tank Reactor (CSTR) or a Plug Flow Reactor (PFR). mit.edu The product stream would then continuously flow into subsequent purification units, such as a distillation column for removal of excess reagents and byproducts. google.com

The advantages of integrating this compound production into a CM system include:

Improved Safety: CM systems operate at a smaller scale under steady-state conditions, significantly reducing the volume of hazardous materials present at any given time compared to large batch reactors. europeanpharmaceuticalreview.commit.edu

Consistent Product Quality: The automated and controlled nature of CM ensures that process parameters are kept within a narrow range, leading to a more consistent product quality and minimizing batch-to-batch variability. researchgate.net

Process Intensification: The use of advanced flow reactors within a CM setup allows for reactions to be run under more aggressive conditions (e.g., higher temperatures) in a controlled manner, potentially reducing reaction times from hours to minutes. researchgate.net

Optimization of Catalyst and Reagent Recycling Strategies

Green engineering principles are central to modern chemical process design, emphasizing waste reduction and resource efficiency. epa.gov In the context of this compound production, this translates to the optimization of catalyst and reagent recycling.

Catalyst Recycling: While the reaction can proceed without a catalyst, catalysts like N,N-dimethylformamide (DMF) are often used to accelerate the conversion of carboxylic acids to acid chlorides with thionyl chloride. google.com

Homogeneous Catalysts: Homogeneous catalysts like DMF are difficult to separate from the product stream, often requiring energy-intensive distillation.

Heterogeneous Catalysts: A more sustainable approach is the development of heterogeneous catalysts. For example, polymer-supported catalysts or catalysts immobilized on solid supports like silica (B1680970) or alumina (B75360) can be easily separated from the reaction mixture by simple filtration or centrifugation and reused across multiple batches. kobe-u.ac.jpresearchgate.net This not only reduces waste but also lowers catalyst cost over the product lifecycle.

Reagent Recycling: The chlorinating agent is often used in excess to drive the reaction to completion.

Thionyl Chloride Recovery: Unreacted thionyl chloride (boiling point ~76 °C) can be recovered from the crude product mixture via fractional distillation and recycled back into the process. google.com This is a standard practice in industrial settings to improve atom economy and reduce costs.

Byproduct Utilization: The hydrogen chloride (HCl) gas generated is a significant byproduct. Instead of being neutralized and disposed of, it can be captured and used in other processes within the same facility (e.g., for pH adjustment or in other chemical syntheses), creating a more integrated and circular manufacturing system. epa.gov

Table 2: Strategies for Sustainable Reagent and Catalyst Use

| Strategy | Description | Key Benefit | Recovery Method |

|---|---|---|---|

| Excess Reagent Recovery | Recovering unreacted thionyl chloride from the product stream. | Reduced raw material cost and waste. | Fractional Distillation google.com |

| Heterogeneous Catalysis | Using a solid-phase catalyst instead of a soluble one. | Simplified catalyst separation and reuse. researchgate.net | Filtration / Centrifugation encyclopedia.pub |

| Byproduct Synergy | Capturing gaseous HCl for use in other plant processes. | Waste valorization and reduced need for virgin HCl. epa.gov | Gas Absorption / Scrubbing |

Development of In-Process Analytical Control Methodologies

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). nih.govsciy.com The implementation of PAT is crucial for the real-time control and optimization of this compound synthesis.

The goal is to move from traditional post-production quality control to real-time quality assurance. stepscience.com For the synthesis of this compound, in-process analytical methods can monitor the disappearance of the neoheptanoic acid reactant and the appearance of the this compound product.

Commonly employed PAT tools include:

Spectroscopy: In-line Fourier-transform infrared (FTIR) or Raman spectroscopy probes can be inserted directly into the reactor. These techniques can monitor the reaction progress in real-time by tracking the characteristic vibrational frequencies of the carboxylic acid C=O bond and the acid chloride C=O bond. americanpharmaceuticalreview.com

Chromatography: On-line High-Performance Liquid Chromatography (HPLC) can automatically sample the reaction mixture, separate the components, and provide quantitative data on the concentration of reactants, products, and impurities. americanpharmaceuticalreview.com

The data from these analytical tools can be fed into an automated control system. For example, if the rate of reaction slows, the system could automatically increase the temperature or the feed rate of a reagent to maintain the desired production rate and ensure the reaction goes to completion, thereby optimizing yield and purity. sciy.com

Table 3: In-Process Analytical Technologies (PAT) for this compound Synthesis

| Technology | Measurement Type | Information Provided | Implementation |

|---|---|---|---|

| FTIR Spectroscopy | In-line / On-line stepscience.com | Real-time concentration of reactant (neoheptanoic acid) and product (this compound) by monitoring carbonyl stretching frequencies. | Probe inserted directly into the reactor or a flow cell. |

| Raman Spectroscopy | In-line / On-line | Similar to FTIR, provides real-time concentration data. Less sensitive to water, which can be an advantage. americanpharmaceuticalreview.com | Fiber-optic probe inserted into the reaction vessel. |

| On-line HPLC | On-line | Quantitative analysis of reactant, product, and key impurities. | Automated sampling system diverts a small amount of the reaction mixture to the HPLC instrument. americanpharmaceuticalreview.com |

Future Directions and Emerging Research Avenues in Neoheptanoyl Chloride Chemistry

Chemo- and Regioselective Transformations for Enhanced Synthetic Utility

Chemo- and regioselectivity are foundational concepts in organic synthesis that enable chemists to target specific functional groups and positions on a molecule. For a molecule like neoheptanoyl chloride, achieving high selectivity is crucial for its effective use as a building block.

Future research will likely focus on developing highly controlled reactions involving this compound. The significant steric bulk of its neoheptanoyl group presents both a challenge and an opportunity. While it can hinder reactions, this same steric hindrance can be exploited to direct reactions to less crowded sites on a substrate molecule, thereby enhancing regioselectivity. For example, in Friedel-Crafts acylation reactions, a classic application for acyl chlorides, the bulky nature of the acylium ion derived from this compound would strongly influence the position of acylation on an aromatic ring, favoring less sterically encumbered positions. organic-chemistry.org

Investigations into stereoselective radical reactions could also open new avenues. While radical processes can be difficult to control, they offer unique pathways for forming carbon-carbon bonds. ub.edu Research into controlling the stereoselectivity of radical additions involving precursors derived from this compound, such as N-(2-bromo-4,4-dimethylpentanoyl)-2-oxazolidinone, could yield valuable chiral building blocks for complex molecule synthesis. scribd.com

Applications in Green Chemistry and Sustainable Chemical Manufacturing

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals, are reshaping the chemical industry. acs.orgchemmethod.com The application of these principles to processes involving this compound is a critical area for future development.

Sustainable manufacturing aims to create products through processes that are non-polluting, conserve energy and natural resources, and are economically sound. researchgate.net For this compound, this involves optimizing its production and subsequent use to minimize waste and environmental impact. forcetechnology.com Innovations could include developing catalytic, rather than stoichiometric, processes for its reactions, which significantly reduces waste. chemmethod.com For instance, moving away from traditional Friedel-Crafts conditions that require large amounts of Lewis acid catalysts to more efficient, recyclable catalytic systems is a major goal. chemistryjournals.net

Table 1: Comparison of Environmental Metrics for Solvents Potentially Used in this compound Chemistry This table presents general data for common solvents and does not represent specific experimental results for this compound reactions.

| Solvent | Renewable Origin | Low Toxicity | Biodegradable | Potential Application |

|---|---|---|---|---|

| Water | Yes | Yes | Yes | Biphasic reactions, certain hydrolysis |

| Ethanol | Yes | Moderate | Yes | Solvolysis, green solvent replacement |

| Heptane | No | Moderate | Yes | Non-polar reaction medium |

| Toluene | No | High | No | Aromatic acylation reactions |

| Dichloromethane (B109758) | No | High | No | Traditional, but less green, solvent |

Development of Novel Catalytic Systems for Acyl Chloride Chemistry

Catalysis is central to modern, efficient chemical synthesis. For acyl chlorides like this compound, the development of novel catalytic systems is paramount for expanding their utility, particularly in reactions like Friedel-Crafts acylation. Traditional methods often require more than a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃), which generates significant waste upon workup. wikipedia.org

Future research is focused on creating catalytic systems that are more efficient, robust, and recyclable. This includes:

Solid Acid Catalysts: Using solid supports like zeolites or metal oxides that can be easily filtered out of the reaction mixture and reused, simplifying purification and reducing waste. organic-chemistry.org

Metal Triflate Catalysts: Lanthanide and other metal triflates (e.g., Hf(OTf)₄) have shown high activity in catalytic amounts for Friedel-Crafts acylations, offering an alternative to traditional Lewis acids. chemistryjournals.net

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the solvent and a co-catalyst in acylations, often allowing for catalyst recycling and milder reaction conditions. beilstein-journals.org

Organocatalysis: The use of small, metal-free organic molecules to catalyze reactions is a rapidly growing field of green chemistry. mt.com Developing chiral organocatalysts could enable asymmetric transformations of this compound, providing enantiomerically enriched products. nih.gov Anion-binding catalysis, where an organocatalyst activates the reaction by interacting with the chloride anion, is a promising strategy for reactions involving acyl chlorides. nih.gov

Table 2: Overview of Catalytic Systems for Acyl Chloride Reactions This table summarizes general catalyst types applicable to acyl chloride chemistry; specific performance with this compound requires dedicated research.

| Catalyst Type | Example(s) | Key Advantage(s) | Research Goal for this compound |

|---|---|---|---|

| Traditional Lewis Acid | AlCl₃, FeCl₃ | High reactivity | Reduce stoichiometric requirement |

| Metal Triflates | Hf(OTf)₄, Sc(OTf)₃ | High catalytic activity, moisture tolerant | Optimization for sterically hindered substrate |

| Solid Acids | Zeolites, Zinc Oxide (ZnO) | Recyclable, easy separation | Improve activity and prevent pore blocking |

| Ionic Liquids | Imidazolium-based ILs | Recyclable, tunable properties | Design ILs to enhance regioselectivity |

| Organocatalysts | Thioureas, Cinchona Alkaloids | Metal-free, potential for asymmetry | Development of catalysts for stereoselective reactions |

Theoretical Chemistry and Machine Learning for Reaction Prediction and Optimization

The integration of computational tools is set to revolutionize how chemical reactions are developed. Theoretical chemistry and machine learning (ML) offer powerful methods for predicting reaction outcomes, optimizing conditions, and accelerating the discovery of new transformations. ijnc.ir

For this compound, these technologies can address several key challenges. Due to its steric bulk, predicting its reactivity and the selectivity of its reactions can be non-intuitive.

Theoretical Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, determine the energies of transition states, and rationalize observed chemo- and regioselectivity. This insight can guide the design of more efficient catalysts and reaction conditions.

Machine Learning for Reaction Prediction: ML models, trained on large datasets of chemical reactions, are becoming increasingly accurate at predicting the products of a reaction given the reactants and conditions. nih.gov While general models exist, specialized models could be trained to better handle the nuances of sterically demanding acyl chlorides.

Yield Prediction and Optimization: A significant challenge in synthesis is optimizing reaction yield. ML algorithms can analyze data from high-throughput experimentation (HTE) to build models that predict the yield under various conditions (e.g., catalyst, solvent, temperature), thereby identifying optimal parameters much faster than traditional methods. nih.gov Although current models are often built on specific reaction types, their expansion to a wider range of chemistries is an active area of research. chemrxiv.org

The ultimate goal is to create a "universal chemical predictor" that can guide synthetic planning, reducing the time and resources spent on trial-and-error experimentation. ijnc.ir

Exploration of this compound in Emerging Fields

The unique structural properties of this compound make it a candidate for exploration in cutting-edge areas of chemistry beyond its traditional role as a synthetic intermediate.

Advanced Materials: The introduction of the bulky, aliphatic neoheptanoyl group into polymer backbones could impart unique physical properties, such as increased solubility in organic solvents, modified thermal stability, or altered morphology. Its use as a functionalizing agent for existing polymers (e.g., through grafting reactions on materials like PVC) could create advanced materials with tailored properties for specific applications. nih.gov The field of advanced materials is rapidly evolving, with a focus on creating materials with precise functions for electronics, medicine, and energy. mdpi.comscilit.comfcc-na.com

Supramolecular Chemistry: This field focuses on systems composed of multiple molecules held together by non-covalent forces. mdpi.com While there is no current research linking this compound to this area, its derivatives could be designed as building blocks for self-assembling systems. The bulky tert-butyl group could act as a "steric foot" to direct the assembly of molecules into specific architectures like capsules or fibers. Acyl chlorides are already used to synthesize foundational scaffolds, such as 1,3,5-triazine (B166579) derivatives, which are employed in supramolecular constructs. nih.gov Exploring the role of the neoheptanoyl moiety in directing such assemblies is a novel research frontier.

常见问题

Q. What are the established synthetic routes for producing high-purity neoheptanoyl chloride, and how can experimental reproducibility be ensured?

this compound is synthesized via chlorination of neoheptanoic acid (2,2-dimethylpentanoic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). To ensure reproducibility, document reaction conditions (e.g., molar ratios, temperature, solvent) and purification steps (e.g., distillation under reduced pressure). Characterization via NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis is critical to confirm purity and structure . For replication, follow guidelines from authoritative journals: include detailed experimental protocols in the main text or supplementary materials, and cite established methods for known compounds .

Q. What analytical techniques are recommended for characterizing this compound and verifying its identity in reaction mixtures?

Standard techniques include:

- Gas chromatography-mass spectrometry (GC-MS) for purity assessment.

- FT-IR spectroscopy to confirm the presence of the carbonyl (C=O) and acyl chloride (C-Cl) functional groups.

- ¹H NMR to identify unique proton environments, such as the tertiary hydrogen in the 2,2-dimethylpentanoyl moiety. Cross-validate results with literature data (e.g., Ashford’s Dictionary of Industrial Chemicals) . For complex mixtures, combine HPLC with refractive index detection to resolve this compound from byproducts like unreacted acid or chlorinated intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity data for this compound in nucleophilic acyl substitution reactions?

Discrepancies often arise from variations in solvent polarity, temperature, or catalyst use. For example, in amine acylation, polar aprotic solvents (e.g., DMF) may accelerate reactivity compared to non-polar solvents. To address contradictions:

- Replicate experiments under standardized conditions (e.g., 25°C, anhydrous solvent).

- Use kinetic studies (e.g., monitoring reaction progress via in situ IR) to compare rate constants.

- Apply statistical analysis (e.g., ANOVA) to evaluate significance of observed differences . Reference methodologies from chloride diffusion studies, where error margins (±15%) and equivalence lines are used to validate predictive models .

Q. What strategies are effective for studying the hydrolytic stability of this compound under varying environmental conditions?

Hydrolysis of acyl chlorides is highly sensitive to moisture and pH. Design experiments to:

- Quantify hydrolysis rates using conductivity measurements or pH titration in aqueous/organic biphasic systems.

- Employ Arrhenius plots to model temperature dependence (e.g., 10–50°C).

- Compare results with computational simulations (e.g., DFT calculations of hydrolysis transition states). Document humidity control measures (e.g., glovebox use) to ensure data reliability . For peer review, adhere to NIH preclinical guidelines by transparently reporting experimental variables .

Q. How can this compound be utilized in the synthesis of novel peroxoesters, and what safety protocols are critical for handling reactive intermediates?

this compound reacts with peroxides (e.g., t-butyl hydroperoxide) to form derivatives like t-butyl peroxyneoheptanoate. Key steps include:

- Slow addition of acyl chloride to peroxides under inert atmospheres to mitigate exothermic risks.

- Real-time monitoring via differential scanning calorimetry (DSC) to detect thermal instability. Safety protocols: Use blast shields, fume hoods, and personal protective equipment (PPE). Reference safety data sheets (SDS) for hazardous byproducts (e.g., HCl gas) and validate disposal procedures .

Methodological Best Practices

Q. What are the key considerations for designing statistically robust experiments involving this compound?